HSL Inhibition: 8.2-Fold Superior Potency of 5-Chloro vs. 5-Fluoro Boronic Acid Derivative
In a direct head-to-head structure-activity relationship study of aryl boronic acid HSL inhibitors, the (2-benzyloxy-5-chlorophenyl)boronic acid derivative demonstrated an IC₅₀ of 17 nM, which is 8.2-fold more potent than the corresponding (2-benzyloxy-5-fluorophenyl)boronic acid analog (IC₅₀ = 140 nM) and 20.6-fold more potent than the 5-bromothiophene-2-boronic acid comparator (IC₅₀ = 350 nM) [1].
| Evidence Dimension | In vitro hormone-sensitive lipase (HSL) inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 17 nM |
| Comparator Or Baseline | (2-Benzyloxy-5-fluorophenyl)boronic acid (IC₅₀ = 140 nM); 5-Bromothiophene-2-boronic acid (IC₅₀ = 350 nM) |
| Quantified Difference | 8.2-fold more potent vs. 5-fluoro analog; 20.6-fold more potent vs. 5-bromothiophene analog |
| Conditions | In vitro HSL enzyme inhibition assay; data reported as mean values from concentration-response experiments [1] |
Why This Matters
Procurement decisions for HSL inhibitor programs should prioritize the 5-chloro variant due to its quantitatively superior potency, which may translate to lower effective dosing and reduced off-target exposure.
- [1] Ebdrup S, et al. Structure-activity relationship for aryl and heteroaryl boronic acid inhibitors of hormone-sensitive lipase. Bioorg Med Chem. 2005;13(6):2305-12. View Source
